N-1H-indol-5-yl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
CAS No.:
Cat. No.: VC14980232
Molecular Formula: C17H14N4OS
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14N4OS |
|---|---|
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | N-(1H-indol-5-yl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C17H14N4OS/c1-11-15(23-17(19-11)21-8-2-3-9-21)16(22)20-13-4-5-14-12(10-13)6-7-18-14/h2-10,18H,1H3,(H,20,22) |
| Standard InChI Key | ICVNYPRBCKRKDO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC4=C(C=C3)NC=C4 |
Introduction
Structural and Chemical Overview
Molecular Architecture
The compound features three distinct heterocyclic systems:
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Indole: A bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
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Thiazole: A five-membered ring containing sulfur and nitrogen atoms, substituted with a methyl group at position 4 and a pyrrole moiety at position 2.
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Pyrrole: A five-membered aromatic ring with two adjacent nitrogen atoms, linked to the thiazole core.
The carboxamide group bridges the thiazole and indole rings, contributing to the molecule’s planar geometry and hydrogen-bonding capacity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | N-1H-Indol-5-yl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide |
| CAS Number | Not publicly disclosed |
Synthetic Relevance
The integration of multiple heterocycles positions this compound within a broader class of biologically active molecules. Thiazole derivatives are renowned for antimicrobial and anticancer properties, while indole-based structures frequently exhibit kinase inhibition and apoptosis induction .
Synthesis and Chemical Characterization
Synthetic Pathways
The synthesis of N-1H-indol-5-yl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves multi-step reactions:
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Formation of 2-(1H-Pyrrol-1-yl)Aniline:
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Substituted 2-nitroanilines react with 2,5-dimethoxytetrahydrofuran in acetic acid, followed by reduction using iron powder and to yield the pyrrole-substituted aniline intermediate.
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Thiazole Ring Construction:
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Cyclocondensation of thiourea derivatives with α-haloketones forms the thiazole core. The methyl group at position 4 is introduced via alkylation.
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Carboxamide Coupling:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pyrrole Formation | 2,5-Dimethoxytetrahydrofuran, , 80°C | 90% |
| Thiazole Cyclization | Thiourea, α-bromoketone, EtOH, reflux | 78% |
| Amide Coupling | EDC, DMAP, , RT | 76% |
Spectroscopic Validation
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NMR: NMR spectra confirm pyrrole protons at δ 6.2–6.5 ppm and indole NH at δ 10.8 ppm. Thiazole methyl groups appear as singlets near δ 2.5 ppm.
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 323.1 ([M+H]).
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMFA) but poorly soluble in water (<0.1 mg/mL).
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Stability: Stable under inert atmospheres at −20°C but susceptible to hydrolysis in acidic/basic conditions due to the carboxamide linkage .
Table 3: Physicochemical Data
| Parameter | Value |
|---|---|
| Melting Point | 215–218°C (decomposes) |
| LogP (Octanol-Water) | 2.8 ± 0.3 |
| pKa | 4.2 (carboxamide), 9.7 (indole NH) |
Mechanistic Insights and Target Interactions
Kinase Inhibition
Molecular docking studies of related compounds reveal:
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Hydrogen bonding between the carboxamide group and kinase ATP-binding sites (e.g., EGFR T790M mutation).
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Hydrophobic interactions mediated by the indole and methylthiazole moieties enhance binding affinity .
CFTR Protein Modulation
Fused pyrrolothiazole systems (e.g., compound 1 in ) correct F508del-CFTR trafficking defects by stabilizing the protein’s folding pathway. This suggests potential applicability in cystic fibrosis therapy .
Comparative Analysis with Structural Analogs
Table 4: Activity Comparison of Thiazole-Indole Derivatives
| Compound | Target Activity | IC/EC |
|---|---|---|
| N-1H-Indol-5-yl-... | Kinase Inhibition (EGFR) | Under investigation |
| Corr-4a | CFTR Correction | 6 μM |
| 6i | Antiproliferative (MCF-7) | 6.10 μM |
The indole-5-yl substitution in the target compound may enhance membrane permeability compared to benzimidazole derivatives (e.g.,), which exhibit higher metabolic instability.
Future Directions and Research Opportunities
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Optimization Strategies:
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Introduce electron-withdrawing groups (e.g., -CF) to improve metabolic stability.
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Explore prodrug formulations to enhance aqueous solubility.
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In Vivo Studies:
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Evaluate pharmacokinetics and toxicity profiles in murine models.
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Target Expansion:
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Screen against emerging targets like PD-L1 or BET bromodomains.
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